molecular formula C7H16S3 B14394807 2-Methyl-1,1,1-tris(methylsulfanyl)propane CAS No. 87711-70-4

2-Methyl-1,1,1-tris(methylsulfanyl)propane

Cat. No.: B14394807
CAS No.: 87711-70-4
M. Wt: 196.4 g/mol
InChI Key: QKBJYNVEPYWNEH-UHFFFAOYSA-N
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Description

2-Methyl-1,1,1-tris(methylsulfanyl)propane is an organic compound with the molecular formula C7H16S3 It is characterized by the presence of three methylsulfanyl groups attached to a central propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1,1-tris(methylsulfanyl)propane typically involves the reaction of 2-methylpropane-1,1,1-triol with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1,1-tris(methylsulfanyl)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1,1,1-tris(methylsulfanyl)propane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,1,1-tris(methylsulfanyl)propane involves its interaction with molecular targets such as enzymes and receptors. The compound’s methylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,1,1-tris(methylthio)propane
  • 2-Methyl-1,1,1-tris(methylsulfonyl)propane
  • 2-Methyl-1,1,1-tris(methylsulfinyl)propane

Uniqueness

2-Methyl-1,1,1-tris(methylsulfanyl)propane is unique due to its specific arrangement of methylsulfanyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-1,1,1-tris(methylsulfanyl)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S3/c1-6(2)7(8-3,9-4)10-5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBJYNVEPYWNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(SC)(SC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541385
Record name 2-Methyl-1,1,1-tris(methylsulfanyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87711-70-4
Record name 2-Methyl-1,1,1-tris(methylsulfanyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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